
N1-(4-(dimethylamino)phenethyl)-N2-phenethyloxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “4-(Dimethylamino)benzylidene-4-acetamideaniline” and “4-(Dimethylamino)benzylidene-4-nitroaniline” was achieved by solid state synthetic route . Another study reported the synthesis of isomeric (E)-[4-(dimethylamino)phenyl]-vinylquinoxalines, which serve as precursors for new nonlinear optical chromophores .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, the “4-(N,N-dimethylamino)phenethyl methacrylate” molecule contains a total of 36 bond(s). There are 17 non-H bond(s), 8 multiple bond(s), 6 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 ester(s) (aliphatic), and 1 tertiary amine(s) (aromatic) .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, “4-(Dimethylamino)phenethyl alcohol” was found to be a more effective accelerator than “N,N-dimethyl-p-toluidine” for bone cement curing .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, “4-(Dimethylamino)phenethyl alcohol” has a melting point of 53.9°C to 55.1°C .科学的研究の応用
Photochemical Dynamics and Fluorescence Studies
Research into the nonadiabatic relaxation dynamics of compounds like 4-(N,N-Dimethylamino)benzonitrile (DMABN), an analog with structural similarities to the compound of interest, provides insight into the photophysical behavior of these molecules. Such studies are crucial for understanding dual fluorescence phenomena and the early events following photoexcitation, which are relevant for developing photo-responsive materials and understanding light-induced processes in organic compounds (Kochman et al., 2015).
Pharmacological Modulation
Investigations into indole-2-carboxamides and their impact on allosteric modulation of cannabinoid receptors highlight the potential pharmacological applications of structurally similar compounds. Understanding the structural requirements for allosteric modulation can inform the development of new therapeutic agents targeting the cannabinoid receptor 1 (CB1), which is relevant for treatments involving pain, mood, and appetite disorders (Khurana et al., 2014).
Bioimaging and Sensor Development
The design and synthesis of fluorescent probes based on 2-(N,N-Dimethylamino)naphthalene derivatives for zinc ion imaging in biological samples, such as HeLa cells and Arabidopsis, showcase the application of dimethylamino-substituted compounds in bioimaging. These probes enable high-resolution fluorescence imaging, contributing to our understanding of zinc's biological roles and offering tools for studying metal ion distribution in live cells and organisms (Lee et al., 2015).
Material Science and Organic Electronics
Research into air-stable dihydrobenzoimidazole n-dopants, including those with (dimethylamino)phenyl groups, for organic semiconductors explores their reactivity and potential in developing n-type organic electronic materials. Such studies are fundamental for advancing organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), by improving the efficiency and stability of n-doped materials (Jhulki et al., 2021).
Safety and Hazards
特性
IUPAC Name |
N'-[2-[4-(dimethylamino)phenyl]ethyl]-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-23(2)18-10-8-17(9-11-18)13-15-22-20(25)19(24)21-14-12-16-6-4-3-5-7-16/h3-11H,12-15H2,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUNBXLEGPGBQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-(dimethylamino)phenethyl)-N2-phenethyloxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

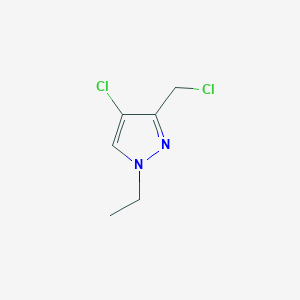
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-[(1,3-dioxoisoindol-2-yl)methyl]-4,5-dimethoxybenzoate](/img/structure/B2518390.png)
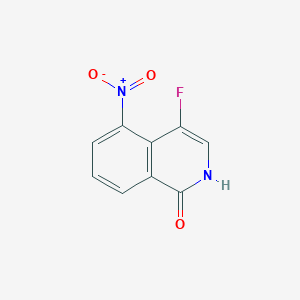
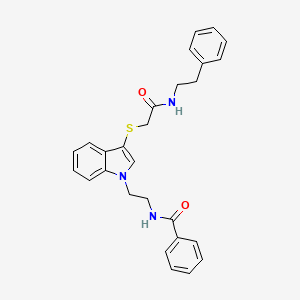
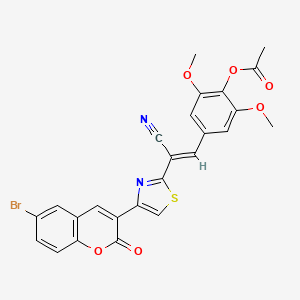
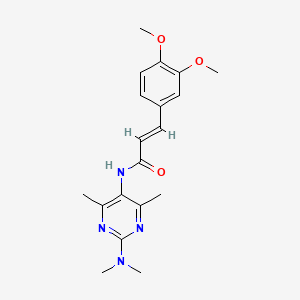
![3-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2518401.png)
![N-(3-chlorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2518402.png)
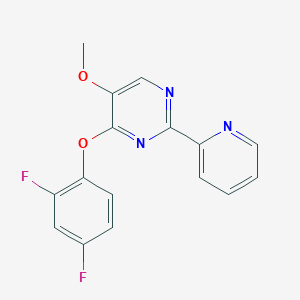
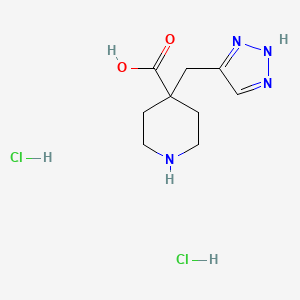
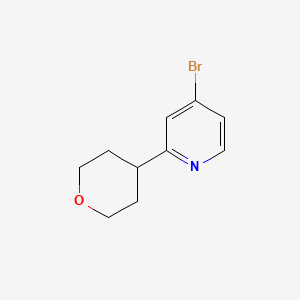
![2-ethoxy-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide](/img/structure/B2518409.png)
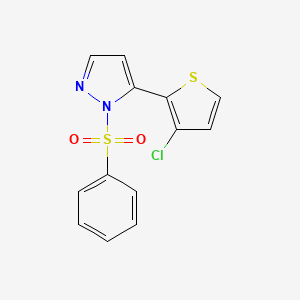
![2-((2-Chlorophenyl)sulfonyl)-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2518411.png)